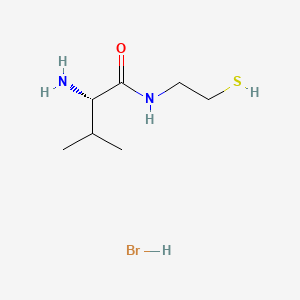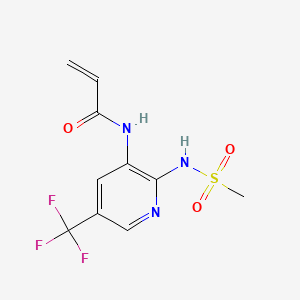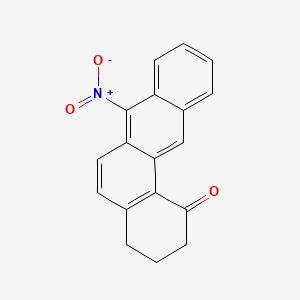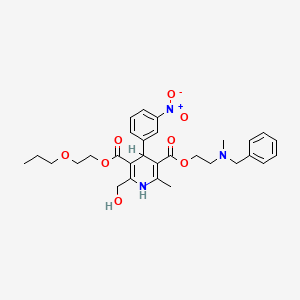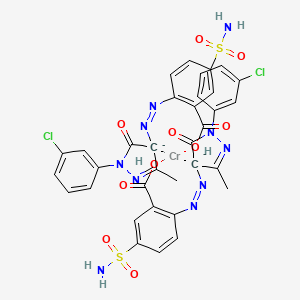
Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-) is a complex chemical compound that contains chromium, chlorine, nitrogen, oxygen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-) typically involves the reaction of 3-chlorophenylhydrazine with 3-methyl-5-oxo-1H-pyrazole-4-carboxylic acid under acidic conditions to form the azo compound. This intermediate is then reacted with 5-sulphamoylbenzoic acid in the presence of a chromium salt to form the final chromate complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-) can undergo various chemical reactions, including:
Oxidation: The chromate ion can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under specific conditions, the chromate ion can be reduced to chromium(III) compounds.
Substitution: The azo group can participate in substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce various azo derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-) involves its interaction with molecular targets and pathways. The chromate ion can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The azo group can also interact with biological molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-)
- Bis(2-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-)
- Bis(2-((1-(3-bromophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-)
Uniqueness
The uniqueness of Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-) lies in its specific structural features, such as the presence of the 3-chlorophenyl group and the chromate ion. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
39002-49-8 |
|---|---|
Molekularformel |
C34H26Cl2CrN10O10S2-2 |
Molekulargewicht |
921.7 g/mol |
IUPAC-Name |
2-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-5-sulfamoylbenzoic acid;chromium |
InChI |
InChI=1S/2C17H13ClN5O5S.Cr/c2*1-9-15(16(24)23(22-9)11-4-2-3-10(18)7-11)21-20-14-6-5-12(29(19,27)28)8-13(14)17(25)26;/h2*2-8H,1H3,(H,25,26)(H2,19,27,28);/q2*-1; |
InChI-Schlüssel |
AFTIMVZKGSAWIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC(=CC=C3)Cl.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC(=CC=C3)Cl.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


